molecular formula C21H20N6O2 B2871756 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine CAS No. 1396712-84-7

3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine

Cat. No.: B2871756
CAS No.: 1396712-84-7
M. Wt: 388.431
InChI Key: WGLJEXUPOANMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery, particularly in neuroscience research. This molecule integrates a benzofuran-carbonyl-piperazine scaffold with a pyridazine ring linked to a 2-methylimidazole group, a structural motif known to confer interesting pharmacological properties. The piperazine ring is a common feature in bioactive compounds that interact with the central nervous system, while the pyridazine core is recognized as a privileged structure in the development of phosphodiesterase (PDE) inhibitors . Specifically, pyridazinone derivatives have been extensively investigated as potent and selective PDE10A inhibitors, representing a promising therapeutic approach for neurological and psychiatric disorders such as schizophrenia . The strategic incorporation of the 2-methylimidazole moiety is of particular note, as imidazole-based hybrids and conjugates have demonstrated substantial potential in overcoming antibiotic resistance and expanding therapeutic efficacy . Furthermore, the benzofuran component is a biologically relevant scaffold with documented presence in various pharmacologically active compounds . This multi-pharmacophoric structure is designed for research applications aimed at exploring novel neuropharmacological agents, enzyme inhibition strategies, and structure-activity relationship studies. The compound is provided strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-15-22-8-9-27(15)20-7-6-19(23-24-20)25-10-12-26(13-11-25)21(28)18-14-16-4-2-3-5-17(16)29-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLJEXUPOANMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, bases, and solvents like ethanol and acetone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, bases, and solvents like ethanol and acetone. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzofuran-3(2H)-ones, while substitution reactions can produce various halogenated derivatives .

Mechanism of Action

The mechanism of action of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and imidazole moieties are known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Pyridazine Cores

Compound 1 : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
  • Structure: Pyridazine core with a 4-chlorophenoxypropyl-piperazine group and chlorine substituent.
  • Key Differences : Lacks the benzofuran-carbonyl and imidazole moieties present in the target compound.
  • Activities: Reported to exhibit anti-inotropic effects (reducing myocardial contractility) and anti-platelet aggregation, likely due to piperazine-mediated modulation of calcium channels or adenosine receptors .
Compound 2 : 6-(4-Methylpiperazin-1-yl)-2'-(4-(prop-2-yn-1-yloxy)phenyl)-1H,3'H-2,5'-bibenzo[d]imidazole (Fig. 97 in )
  • Structure : Benzimidazole-pyridazine hybrid with a methylpiperazine group.
  • Key Differences : Replaces benzofuran with benzimidazole and uses a methylpiperazine instead of a benzofuran-carbonyl-piperazine.
  • Activities: Methylpiperazine derivatives are often associated with enhanced solubility and CNS penetration, while benzimidazoles are known for antitumor and antimicrobial activities .

Functional Group Analysis

Group Target Compound Analogues Biological Implications
Piperazine 1-Benzofuran-2-carbonyl attached Chlorophenoxypropyl (Compound 1), methyl (Compound 2) Benzofuran-carbonyl may enhance lipophilicity and receptor binding vs. chlorophenyl groups .
Pyridazine 6-(2-methylimidazole) substituted 3-chloro (Compound 1), unmodified (Compound 2) Imidazole substitution could improve metabolic stability compared to halogenated pyridazines.
Auxiliary Heterocycles 1-Benzofuran, 2-methylimidazole Benzimidazole (Compound 2), chlorophenyl (Compound 1) Benzofuran’s planar structure may favor π-π stacking in enzyme active sites .

Pharmacological and Biochemical Insights

  • Antimicrobial Potential: The 2-methylimidazole group in the target compound is structurally analogous to histidine kinase inhibitors, suggesting possible antibacterial activity. This contrasts with the chlorophenyl group in Compound 1, which is linked to broader-spectrum antimicrobial effects .
  • CNS Activity : Piperazine derivatives with lipophilic substituents (e.g., benzofuran-carbonyl) may exhibit better blood-brain barrier penetration than methylpiperazines, which are often used in antipsychotics .
  • Toxicity Considerations: Halogenated pyridazines (e.g., Compound 1) may pose higher metabolic toxicity risks compared to non-halogenated derivatives like the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.